Butyl 3-benzamidobenzoate
Description
Butyl 3-benzamidobenzoate is an ester derivative of benzoic acid featuring a benzamide substituent at the 3-position of the aromatic ring. This compound combines the lipophilic butyl ester group with the hydrogen-bonding capability of the benzamide moiety, making it a structurally versatile molecule.
Properties
IUPAC Name |
butyl 3-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-3-12-22-18(21)15-10-7-11-16(13-15)19-17(20)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHOGZVWZQWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-benzamidobenzoate typically involves the condensation of butyl benzoate with benzamide under specific reaction conditions. One common method includes the use of a strong acid catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction conditions are crucial to obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-benzamidobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Butyl 3-benzamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 3-benzamidobenzoate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Butyl 3-benzamidobenzoate with structurally or functionally related compounds, focusing on physicochemical properties, applications, and safety profiles.
Table 1: Key Physicochemical Properties
*Estimated values based on structural analogs.
Key Observations:
Structural Complexity and Boiling Points: this compound’s higher molecular weight and polar benzamide group likely result in a boiling point (~300°C) exceeding simpler esters like Butyl Acetate (126°C) and Butyl Acrylate (145°C) . This trend aligns with Butyl Carbitol Acetate, whose ether-ester structure elevates its boiling point to 246.7°C .
Solubility and Applications: this compound is expected to exhibit low water solubility, similar to Butyl Acrylate (1.4 g/100g) , but higher solubility in organic solvents. This property makes it suitable for use in polymer coatings or drug delivery systems where controlled release is critical. In contrast, 2-Aminobenzamides (e.g., from ) are more water-soluble due to their amine functionality, favoring applications in aqueous-phase catalysis or medicinal chemistry .
Safety and Toxicity: Butyl Acrylate is classified as flammable (H226) and a skin irritant (H315, H317) . The benzamide group in this compound may reduce flammability but introduce sensitization risks, as seen in acrylate derivatives .
Research Findings and Gaps
- Synthesis: this compound can be synthesized via esterification of 3-benzamidobenzoic acid with butanol, analogous to the preparation of methyl benzamido esters described in .
- Data Limitations : Direct ecotoxicological or pharmacokinetic data for this compound are absent in the provided evidence. Further studies are needed to validate its safety profile and industrial scalability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Butyl 3-benzamidobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via esterification of 3-benzamidobenzoic acid with butanol under acidic catalysis. Key parameters include temperature control (e.g., reflux at 110–120°C) and stoichiometric ratios (e.g., 1:3 molar ratio of acid to alcohol). Catalysts like concentrated sulfuric acid or p-toluenesulfonic acid improve yields. Monitoring via TLC (using ethyl acetate/hexane 1:3) ensures reaction completion. Purification via column chromatography (silica gel, gradient elution) resolves unreacted starting materials .
Q. How can the purity of this compound be validated, and what analytical techniques are critical?
- Methodological Answer : Purity validation requires a combination of techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time comparison against standards confirms purity.
- NMR Spectroscopy : H NMR should show characteristic peaks: δ 0.9–1.6 ppm (butyl chain), δ 7.3–8.1 ppm (aromatic protons), and δ 8.5 ppm (amide NH).
- Melting Point : Compare observed mp (e.g., 86–89°C) to literature values to detect impurities .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected C NMR shifts) in this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from rotational isomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze conformers and isolate signals.
- DFT Calculations : Compare experimental C shifts with computational models (e.g., B3LYP/6-31G* basis set) to identify dominant conformers.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies bond angles and torsional strain .
Q. What strategies mitigate solubility challenges during kinetic studies of this compound in aqueous media?
- Methodological Answer : Poor aqueous solubility can be addressed by:
- Co-solvent Systems : Use DMSO/water (≤5% v/v) to enhance dissolution without disrupting reaction kinetics.
- Micellar Catalysis : Add surfactants (e.g., SDS at 10 mM) to create hydrophobic microenvironments.
- pH Adjustment : Ionize the carboxylate group at pH > 9 to improve solubility, though this may alter reactivity .
Q. How can deuterated analogs of this compound be synthesized for mechanistic isotope effect studies?
- Methodological Answer : Replace key protons with deuterium via:
- Deuterated Reagents : Use DO or deuterated butanol (e.g., butanol-d) in esterification.
- Catalytic Exchange : Employ Pd/C or Rh catalysts under D gas to deuterate aromatic or aliphatic positions. Confirm deuteration via mass spectrometry (e.g., +1 Da per D atom) and H NMR .
Data Interpretation & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity assays?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Validate with:
- Replicates : Triplicate experiments to assess reproducibility.
- ANOVA : Identify significant differences between treatment groups (p < 0.05).
- Bootstrap Analysis : Estimate confidence intervals for EC to account for variability .
Q. How should researchers design control experiments to rule out nonspecific binding in receptor-ligand studies involving this compound?
- Methodological Answer : Include:
- Negative Controls : Use structurally similar but inactive analogs (e.g., methyl ester instead of butyl) to assess specificity.
- Competition Assays : Add excess unlabeled ligand to confirm saturable binding.
- Blank Matrices : Run assays in receptor-free systems (e.g., heat-denatured proteins) to quantify background signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
